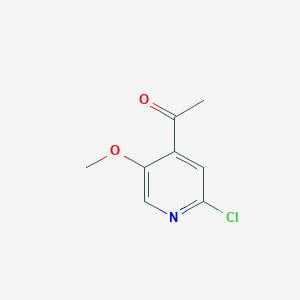

1-(2-Chloro-5-methoxypyridin-4-YL)ethanone

Description

Significance of Substituted Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis

Substituted pyridine derivatives are a cornerstone of modern chemical synthesis, valued for their wide-ranging applications. The pyridine ring is a key structural motif found in numerous natural products, including vitamins and alkaloids. In medicinal chemistry, this scaffold is present in a significant number of pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable physicochemical properties, such as basicity and water solubility. researchgate.netijpsonline.com

Furthermore, halopyridines are crucial building blocks for creating pharmaceuticals and agrochemicals. nih.gov The presence of a halogen atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments and the construction of complex molecular architectures. This versatility makes substituted pyridines indispensable in the discovery and development of new drugs and functional materials. ijpsonline.comresearchgate.net

Overview of the Structural Motif of 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone

The structural motif of this compound is defined by a central six-membered pyridine ring. This heterocyclic core is systematically functionalized with three distinct substituents that dictate its chemical reactivity and potential applications.

Pyridine Core : A nitrogen-containing heterocycle that imparts basicity and specific electronic properties to the molecule.

2-Chloro Group : A halogen atom at the second position of the pyridine ring. This group acts as a good leaving group in nucleophilic aromatic substitution reactions and is a key site for metal-catalyzed cross-coupling reactions.

5-Methoxy Group : An electron-donating methoxy (B1213986) group at the fifth position. This group influences the electron density of the pyridine ring, thereby modulating its reactivity.

4-Ethanone (Acetyl) Group : A ketone functional group at the fourth position. The carbonyl group can be a site for nucleophilic attack and can be used to build more complex side chains.

The specific arrangement of these substituents—an electron-withdrawing chloro group, an electron-donating methoxy group, and a carbonyl moiety—creates a unique electronic landscape on the pyridine ring, suggesting a rich and varied reaction chemistry.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its potential as a versatile synthetic intermediate. The multifunctionality of the molecule offers several avenues for chemical elaboration. For instance, the chloro substituent can be utilized in Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. The ketone functionality allows for reactions such as aldol (B89426) condensations, reductions, or reductive aminations to further extend the molecular framework.

Given the prevalence of the substituted pyridine scaffold in biologically active compounds, this particular molecule represents a promising starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. The systematic exploration of its reactivity would contribute valuable knowledge to the field of heterocyclic chemistry and could pave the way for the development of new synthetic methodologies.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically rigorous overview of this compound, based on its structural features and the established chemistry of related compounds. Due to the limited availability of specific experimental data for this exact compound in public scientific literature, this investigation relies on a theoretical analysis of its structure and reactivity.

The primary objectives are:

To contextualize the title compound within the broader class of halogenated methoxy pyridine acetophenones and substituted pyridine derivatives.

To provide a detailed description of its structural components.

To present a clear rationale for its importance as a target for academic and industrial research.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1391054-61-6 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(2-chloro-5-methoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)6-3-8(9)10-4-7(6)12-2/h3-4H,1-2H3 |

InChI Key |

SANXZVAJCDYLLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Chloro 5 Methoxypyridin 4 Yl Ethanone

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(2-chloro-5-methoxypyridin-4-yl)ethanone provides a logical framework for devising its synthesis. The primary disconnections can be made at the bonds connecting the functional groups to the pyridine (B92270) core.

The acetyl group at the C-4 position suggests a Friedel-Crafts acylation or a related reaction as a key forward synthetic step. This disconnection leads to a 2-chloro-5-methoxypyridine (B151447) intermediate and an acetylating agent.

Further disconnection of the methoxy (B1213986) group at the C-5 position can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This would involve a precursor with a suitable leaving group at C-5, such as another chloro or fluoro substituent, and a methoxide source. This leads back to a di-halogenated pyridine derivative.

Finally, the chloro group at the C-2 position can be traced back to a pyridinone precursor, which can be chlorinated using various reagents. This leads to a foundational pyridine scaffold that can be built upon. An alternative is to start with a pre-functionalized pyridine.

This analysis suggests a synthetic strategy that involves the sequential functionalization of a pyridine ring: introduction of the chloro group, followed by the methoxy group, and finally the acetyl group. The order of these steps is crucial to manage the directing effects of the substituents and to ensure the desired regioselectivity.

Precursor Chemistry and Starting Materials

The successful synthesis of this compound relies on the availability and reactivity of specific precursors and reagents.

Functionalized Pyridine Scaffolds

A common starting point for the synthesis of 2-chloropyridines is the corresponding 2-pyridone, which can be converted to the 2-chloro derivative. For the target compound, a suitably substituted pyridone would be required. Alternatively, a commercially available substituted pyridine can be used as the starting material, which is then further functionalized.

Acetylating Agents and Chlorinating Reagents

Acetylating Agents: The introduction of the acetyl group is a key transformation. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). libretexts.org These reagents are typically used in conjunction with a Lewis acid catalyst in Friedel-Crafts acylation reactions. The choice of catalyst and reaction conditions is important to control the regioselectivity of the acylation on the electron-deficient pyridine ring.

Chlorinating Reagents: A variety of reagents are available for the chlorination of pyridine rings. Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) are classical reagents for converting hydroxypyridines (pyridinones) to chloropyridines. Other chlorinating agents include sulfuryl chloride (SO2Cl2) and N-chlorosuccinimide (NCS). The reactivity and selectivity of these reagents depend on the substitution pattern of the pyridine ring.

| Reagent | Typical Application |

| Acetyl Chloride | Friedel-Crafts acylation |

| Acetic Anhydride | Friedel-Crafts acylation |

| Phosphorus Oxychloride | Conversion of pyridinones to chloropyridines |

| N-Chlorosuccinimide | Electrophilic chlorination |

Methoxylating Agents

The introduction of the methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common methoxylating agent is sodium methoxide (NaOMe). This strong nucleophile can displace a suitable leaving group, such as a halide, from an activated pyridine ring. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Established Synthetic Routes to this compound

Strategies Involving Pyridine Functionalization

A likely synthetic route would commence with a pre-functionalized pyridine derivative and proceed with sequential introduction of the required substituents.

Proposed Synthetic Pathway:

Chlorination of a Pyridinone Precursor: The synthesis could start from a 5-methoxy-4-acetylpyridin-2(1H)-one. Treatment of this pyridinone with a chlorinating agent such as phosphorus oxychloride (POCl3) would yield the desired 2-chloro-5-methoxy-4-acetylpyridine.

Nucleophilic Aromatic Substitution followed by Acylation: An alternative approach begins with a di-substituted pyridine. For instance, 2,5-dichloropyridine could be subjected to a regioselective nucleophilic aromatic substitution with sodium methoxide. The methoxy group would preferentially substitute at the 5-position due to electronic effects. The resulting 2-chloro-5-methoxypyridine would then undergo a Friedel-Crafts acylation to introduce the acetyl group at the C-4 position. The directing effects of the existing chloro and methoxy groups would need to be carefully considered to achieve the desired regiochemistry.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods could also be employed. For example, a suitably protected 4-bromo-2-chloro-5-methoxypyridine could undergo a metal-catalyzed cross-coupling reaction with an acetylating reagent.

The following table summarizes a potential synthetic approach:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2,5-Dichloropyridine | Sodium Methoxide (NaOMe), DMF, heat | 2-Chloro-5-methoxypyridine |

| 2 | 2-Chloro-5-methoxypyridine | Acetyl chloride, AlCl3, CH2Cl2 | This compound |

It is important to note that the optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would be crucial for achieving a good yield and purity of the final product.

Multi-Step Transformations from Simpler Pyridine Precursors

These synthetic routes involve building the target molecule by sequentially modifying simpler, more readily available pyridine starting materials.

This pathway begins with the acylation of 2,5-dimethoxypyridine. The two electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, with the C-4 position being a likely site for acylation under Friedel-Crafts or similar conditions.

Once 1-(2,5-dimethoxypyridin-4-yl)ethanone is formed, the next crucial step is the selective conversion of the C-2 methoxy group into a chloro group. This transformation can be achieved using chlorinating/dehydroxylating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). These reagents are effective for converting pyridones or activated alkoxypyridines into chloropyridines. Careful control of reaction conditions is necessary to ensure selectivity and prevent reaction at the C-5 methoxy group.

Starting from the readily synthesized 2-chloro-5-methylpyridine, this route involves functionalization at the C-4 position followed by modification of the methyl group. patsnap.comsigmaaldrich.com A key challenge is the introduction of the acetyl group at the C-4 position, which is meta to the directing chloro and methyl groups.

A feasible strategy involves a halogenation/metalation sequence. 2-Chloro-5-methylpyridine can be selectively iodinated at the C-4 position to yield 2-chloro-4-iodo-5-methylpyridine. This iodo-substituted intermediate can then undergo a metal-catalyzed cross-coupling reaction (e.g., Stille, Suzuki, or Negishi coupling) with a suitable acetylating agent or an acetyl group equivalent. Alternatively, a metal-halogen exchange followed by quenching with an acetylating agent can be employed.

Once the 4-acetyl group is in place, the 5-methyl group must be converted. However, a more direct route starts from a precursor where the side chain is already functionalized, such as 2-chloro-5-(hydroxymethyl)pyridine, which can be prepared from nicotinic acid derivatives. justia.com The synthesis could proceed by protecting the hydroxymethyl group, introducing the acetyl group at C-4 via DoM directed by the C-5 substituent, and then deprotection. A more elaborate but possible route involves the oxidation of the 5-methyl group of a 4-acetylated precursor to a carboxylic acid, followed by conversion to the acid chloride and a subsequent organometallic reaction to form the ketone, though this is less direct. A more plausible precursor is 2-chloro-5-(hydroxymethyl)-4-methoxypyridine, which can be oxidized to the corresponding ketone. biosynth.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of reagents, solvent, temperature, and reaction time. researchgate.net

For Directed ortho-Metalation (DoM) , selectivity is highly dependent on the base and solvent system. The use of LDA in THF is common for achieving high regioselectivity. Temperature control is paramount; reactions are initiated at -78 °C to ensure kinetic control of deprotonation and prevent side reactions like addition of the organolithium reagent to the pyridine ring. The choice of the acetylating agent (e.g., N,N-dimethylacetamide vs. acetyl chloride) can also influence the yield by affecting the reactivity and stability of the lithiated intermediate.

In nucleophilic aromatic substitution (SNAr) strategies, solvent choice is crucial. Polar aprotic solvents like DMF or DMSO can significantly accelerate the reaction rate compared to protic solvents. The temperature must be carefully controlled to balance the reaction rate with potential decomposition of the starting material or product. The concentration of the nucleophile (e.g., sodium methoxide) is also a key factor; a moderate excess is typically used to drive the reaction to completion.

For halogenation reactions , achieving monohalogenation at the desired position requires careful control. Over-chlorination is a common side reaction. Optimization may involve using a stoichiometric amount of the halogenating agent (like NCS), a non-polar solvent to moderate reactivity, and lower temperatures to enhance selectivity. The addition of a radical scavenger may be necessary when using reagents like sulfuryl chloride to prevent unwanted side-chain halogenation if alkyl substituents are present.

Table 4: Optimization Parameters for Key Synthetic Strategies

| Strategy | Parameter to Optimize | Typical Conditions/Rationale | Potential Issues |

|---|---|---|---|

| Directed ortho-Metalation | Base, Temperature, Electrophile | LDA or n-BuLi, -78 °C, N,N-dimethylacetamide. Low temp prevents side reactions. | Poor lithiation, nucleophilic addition to ring, low electrophile reactivity. |

| SNAr Methoxylation | Solvent, Temperature, Nucleophile Conc. | NaOMe in DMF, 80-120 °C. Polar aprotic solvent stabilizes charged intermediate. | Decomposition at high temp, incomplete reaction. |

Solvent Effects on Reaction Efficacy

The choice of solvent is a critical parameter that significantly influences the efficacy of synthetic reactions leading to pyridyl ketones. While direct studies on the synthesis of this compound are not extensively documented, analogous syntheses of similar compounds, such as other substituted pyridyl ketones, offer valuable insights.

In Grignard-based syntheses of pyridyl ketones, ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly employed. For instance, in the synthesis of 1-(6-chloropyridin-3-yl)ethanone from 5-bromo-2-chloropyridine, THF was used as the solvent for the Grignard reagent formation and subsequent reaction. chemicalbook.com The coordinating nature of THF helps to stabilize the Grignard reagent, facilitating the nucleophilic attack on the acylating agent.

For reactions involving lithiated pyridine intermediates, the solvent choice is also crucial. The use of a non-polar solvent like toluene in conjunction with a Dean-Stark trap can be effective for the formation of imine intermediates, which can then be reacted with organometallic reagents in a solvent like THF.

It is important to note that in Friedel-Crafts type acylations, which are generally challenging for electron-deficient pyridine rings, the choice of solvent can impact the activity of the Lewis acid catalyst. However, for a substituted pyridine like 2-chloro-5-methoxypyridine, alternative acylation methods are often preferred.

The following table summarizes solvent considerations based on analogous reactions:

| Reaction Type | Common Solvents | Rationale |

|---|---|---|

| Grignard Reaction | Tetrahydrofuran (THF), Diethyl ether | Stabilization of the Grignard reagent, good solubility of reactants. |

| Lithiation | Tetrahydrofuran (THF) | Effective for the formation and reaction of lithiated intermediates. |

Temperature and Pressure Optimization

Temperature and pressure are key parameters that must be carefully controlled to ensure optimal reaction outcomes, including yield and purity. In the synthesis of pyridyl ketones via Grignard reactions, temperature control is critical. The initial formation of the Grignard reagent is often carried out at low temperatures, typically around 0 °C, to manage the exothermic nature of the reaction and prevent side reactions. chemicalbook.com The subsequent acylation step may also be performed at low temperatures, with a gradual warming to room temperature to ensure the reaction goes to completion.

For instance, in a related synthesis of a substituted pyridyl ketone, the reaction mixture was cooled to 0 °C during the addition of the Grignard reagent. chemicalbook.com In another example involving the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, the Grignard reaction was conducted at 30 °C. nih.gov This suggests that the optimal temperature can vary depending on the specific substrates and reagents involved.

Pressure is not typically a critical parameter in these types of laboratory-scale syntheses, which are generally conducted at atmospheric pressure. However, for industrial-scale production, pressure might be optimized to control reaction rates and improve throughput, although specific data for the synthesis of this compound is not available.

A summary of typical temperature conditions is provided below:

| Stage of Reaction | Typical Temperature Range | Purpose |

|---|---|---|

| Grignard Reagent Formation | 0 °C to room temperature | To control the exothermic reaction and maintain reagent stability. |

| Acylation | 0 °C to 30 °C | To control the reaction rate and minimize side products. |

Scalable Synthetic Protocols for Industrial and Large-Scale Research Applications

The development of a scalable synthetic protocol is essential for the production of this compound in industrial or large-scale research settings. A robust and scalable synthesis should utilize readily available starting materials, involve a minimal number of steps, and be amenable to large-scale equipment and safety considerations.

A practical and scalable approach for the construction of related 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, which involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. This process was successfully demonstrated on a 100 g scale, highlighting the potential of Grignard-based methods for large-scale synthesis. nih.gov

Continuous flow chemistry offers a promising avenue for the scalable preparation of ketones via the nucleophilic addition of Grignard reagents to nitriles, followed by hydrolysis. researchgate.net This technology can offer improved safety, better heat and mass transfer, and higher throughput compared to traditional batch processes.

A potential scalable route to this compound could involve a Grignard reaction between a 4-metallated-2-chloro-5-methoxypyridine derivative and an acetylating agent. The optimization of reaction conditions, including solvent, temperature, and reagent stoichiometry, would be critical for ensuring a high-yielding and cost-effective process on a larger scale.

The following table outlines key considerations for a scalable synthesis:

| Feature | Importance for Scalability | Potential Approach for Target Molecule |

|---|---|---|

| Starting Material Availability | Cost-effective and readily available raw materials are crucial. | Sourcing of a suitable 2-chloro-5-methoxypyridine precursor. |

| Number of Steps | Fewer steps lead to higher overall yield and reduced production costs. | A one-pot or two-step synthesis would be ideal. |

| Reaction Conditions | Mild and safe conditions are preferred for large-scale operations. | Optimization to avoid cryogenic temperatures or high pressures. |

| Purification | Simple purification methods (e.g., crystallization) are more scalable than chromatography. | Development of a process that yields a high-purity crude product. |

Derivatives, Analogs, and Structure Reactivity Relationship Studies

Synthesis of Novel Analogs of 1-(2-Chloro-5-methoxypyridin-4-YL)ethanone

The synthesis of novel analogs of this compound is a key area of research, with modifications targeting the halogen, alkoxy, and acyl groups, as well as the positions of these substituents on the pyridine (B92270) ring.

The substitution of the chlorine atom at the C2 position with other halogens, such as bromine or fluorine, can significantly alter the electronic properties and reactivity of the molecule.

The synthesis of a bromo analog, 1-(2-bromo-5-methoxypyridin-4-yl)ethanone, can be envisioned starting from 2-bromo-5-methoxypyridine (B47582). This precursor is synthesized from 2-amino-5-methoxypyridine (B21397) through a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite. chemicalbook.com Subsequent introduction of the acetyl group at the C4 position could be achieved through a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction, although specific literature for this direct acylation is sparse. The versatility of 2-bromo-5-methoxypyridine as an intermediate is well-recognized in organic synthesis for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. innospk.com

For the fluoro analog, 1-(2-fluoro-5-methoxypyridin-4-yl)ethanone, a potential synthetic route could involve the preparation of a fluorinated pyridine precursor. For instance, a related compound, 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, has been synthesized from 5-bromo-3-fluoro-pyridine-2-carbonitrile by reaction with methylmagnesium chloride. chemicalbook.com A similar strategy could potentially be adapted for the desired isomer. The synthesis of fluorinated pyridines is of significant interest due to the unique properties fluorine imparts on molecules, often enhancing metabolic stability and binding affinity in biological systems.

| Analog | Modification | Potential Precursor | Key Synthetic Step |

| 1-(2-Bromo-5-methoxypyridin-4-yl)ethanone | Chlorine to Bromine | 2-Bromo-5-methoxypyridine | Acylation at C4 |

| 1-(2-Fluoro-5-methoxypyridin-4-yl)ethanone | Chlorine to Fluorine | Fluorinated pyridine precursor | Grignard reaction with a nitrile |

Modification of the methoxy (B1213986) group at the C5 position to other alkoxy groups or a hydroxyl group can influence the compound's polarity, solubility, and hydrogen bonding capabilities.

The synthesis of the hydroxy analog, 1-(2-chloro-5-hydroxypyridin-4-yl)ethanone, can be achieved starting from the readily available 2-chloro-5-hydroxypyridine. researchgate.netguidechem.comchemicalbook.comchemicalbook.compsu.edu The precursor, 2-chloro-5-hydroxypyridine, can be synthesized by methods such as the hydrolysis of 2-chloro-5-acetoxypyridine with potassium carbonate in methanol. chemicalbook.com Another route involves the diazotization of 2-amino-5-bromopyridine (B118841) to yield 5-bromo-2-chloropyridine, followed by conversion to a boronic acid intermediate and subsequent hydrolysis. guidechem.com The final acylation step to introduce the ethanone (B97240) moiety at the C4 position would likely proceed via a Friedel-Crafts type reaction, driven by the activating effect of the hydroxyl group.

For an ethoxy analog, 1-(2-chloro-5-ethoxypyridin-4-yl)ethanone, the synthesis would likely start from 2-chloro-5-hydroxypyridine, which would first be alkylated to 2-chloro-5-ethoxypyridine (B1359721) using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The subsequent introduction of the acetyl group at the C4 position would then follow a similar acylation strategy.

| Analog | Modification | Key Precursor | Key Synthetic Steps |

| 1-(2-Chloro-5-hydroxypyridin-4-yl)ethanone | Methoxy to Hydroxy | 2-Chloro-5-hydroxypyridine | Acylation at C4 |

| 1-(2-Chloro-5-ethoxypyridin-4-yl)ethanone | Methoxy to Ethoxy | 2-Chloro-5-hydroxypyridine | Ethylation followed by acylation at C4 |

Replacing the acetyl group with other acyl moieties, such as a propanoyl or benzoyl group, allows for the exploration of steric and electronic effects on the molecule's interactions.

The synthesis of analogs with varied acyl groups would likely involve a Friedel-Crafts acylation of the 2-chloro-5-methoxypyridine (B151447) core with the corresponding acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the synthesis of 1-(2-chloro-5-methoxypyridin-4-yl)propan-1-one would employ propanoyl chloride, while the preparation of (2-chloro-5-methoxypyridin-4-yl)(phenyl)methanone would utilize benzoyl chloride. The regioselectivity of such acylations on substituted pyridines can be influenced by the electronic nature of the existing substituents.

The synthesis of positional isomers, where the substituents are arranged differently on the pyridine ring, is crucial for understanding the impact of substitution patterns on the compound's properties.

For example, the synthesis of 1-(4-chloro-5-methoxypyridin-2-yl)ethanone would require a different synthetic strategy. A potential route could involve the preparation of 4-chloro-5-methoxypyridine as a key intermediate, followed by a directed metallation and subsequent acylation at the C2 position. Similarly, the synthesis of 1-(2-chloro-3-methoxypyridin-4-yl)ethanone would necessitate the synthesis of 2-chloro-3-methoxypyridine (B1581833) and subsequent C4-acylation. The synthesis of such isomers is often challenging due to the inherent reactivity patterns of the pyridine ring, which can lead to mixtures of products. However, modern synthetic methods, including directed ortho-metallation and cross-coupling reactions, offer powerful tools for achieving high regioselectivity. A patent describes the synthesis of a related isomer, 4-chloro-3-methoxy-2-methylpyridine, from 3-methoxy-2-methyl-4-pyranone and phosphorus oxychloride. google.com

Influence of Substituents on Chemical Reactivity and Stability

The substituents on the pyridine ring of this compound play a critical role in determining its chemical reactivity and stability.

The chlorine atom at the C2 position and the methoxy group at the C5 position exert significant electronic effects on the pyridine ring, thereby influencing its reactivity.

The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through its resonance effect (+R). In pyridine, the inductive effect generally dominates, leading to a deactivation of the ring towards electrophilic substitution and an activation towards nucleophilic substitution, particularly at the positions ortho and para to the halogen.

Steric Hindrance and Directing Effects

The reactivity of this compound in chemical transformations is significantly influenced by the steric hindrance and directing effects of its constituent groups: the chloro, methoxy, and acetyl moieties.

The chloro group at the 2-position exerts a notable steric effect, potentially hindering the approach of bulky reagents to the adjacent nitrogen atom and the C3 position of the pyridine ring. This steric impediment can influence the regioselectivity of reactions, favoring substitution at less hindered positions. Electronically, the chloro group is electron-withdrawing via induction, which deactivates the pyridine ring towards electrophilic substitution. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (C3 and C5). In the context of this specific molecule, this directing effect is modulated by the other substituents.

The methoxy group at the 5-position is a strong electron-donating group through resonance, which activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions (C4 and C6). The steric bulk of the methoxy group is generally considered to be moderate.

The acetyl group at the 4-position is a deactivating, electron-withdrawing group due to both inductive and resonance effects. It directs incoming nucleophiles to the carbon of the acetyl group and can influence the acidity of the methyl protons. Sterically, the acetyl group can restrict access to the adjacent C3 and C5 positions.

Illustrative Data on Steric and Directing Effects of Individual Substituents on a Pyridine Ring:

| Substituent | Position | Steric Effect | Electronic Effect | Directing Effect (Electrophilic Substitution) |

| -Cl | 2 | Moderate | Inductively withdrawing, resonance donating | Ortho, Para-directing (deactivating) |

| -OCH3 | 5 | Moderate | Resonance donating, inductively withdrawing | Ortho, Para-directing (activating) |

| -COCH3 | 4 | Moderate | Inductively and resonance withdrawing | Meta-directing (deactivating) |

Hammett and Taft Analyses of Substituent Effects

The Hammett equation (log(k/k₀) = σρ) relates the rate (k) or equilibrium constant of a reaction for a substituted compound to the rate (k₀) or equilibrium constant of the unsubstituted compound. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.

For the substituents on the pyridine ring of this compound:

The chloro and acetyl groups have positive σ values, indicating they are electron-withdrawing and will decrease the rate of electrophilic substitution.

The methoxy group has a negative σ value, signifying it is electron-donating and will increase the rate of electrophilic substitution.

The Taft equation separates the polar, steric, and resonance effects of substituents. This analysis would be particularly useful in dissecting the contributions of the chloro and methoxy groups at the ortho and meta positions relative to the reactive center.

A hypothetical Hammett analysis for a reaction involving this compound would require experimental data. However, based on the known σ values of the individual substituents, a qualitative prediction of the compound's reactivity relative to unsubstituted or differently substituted pyridines can be made.

Table of Hammett (σp) and Taft (σ) Constants for Relevant Substituents:*

| Substituent | Hammett Constant (σp) | Taft Polar Constant (σ*) |

| -Cl | 0.23 | 1.05 |

| -OCH3 | -0.27 | 0.52 |

| -COCH3 | 0.50 | 1.65 |

Note: These values are for substituents on a benzene (B151609) ring and serve as an approximation for the pyridine system.

Development of Libraries of Pyridine Derivatives for Chemical Space Exploration

The structural scaffold of this compound presents a valuable starting point for the development of chemical libraries. nih.govnih.gov Its multiple functional groups—the reactive chloro group, the acetyl group amenable to various transformations, and the pyridine ring itself—offer several points for diversification.

The chloro group at the 2-position is a key handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles, such as amines, alcohols, and thiols, leading to a diverse set of 2-substituted pyridine derivatives.

The acetyl group provides another avenue for chemical modification. The carbonyl group can undergo reactions such as reduction to an alcohol, conversion to an oxime, or serve as a point for aldol (B89426) condensation. The methyl group can be halogenated or functionalized in other ways.

The pyridine ring can also be a site for further substitution, although the existing substituents will influence the position and feasibility of these reactions.

By systematically varying the reagents and reaction conditions at these different sites, large and diverse libraries of compounds can be generated. This approach is central to combinatorial chemistry and high-throughput screening efforts in drug discovery and materials science. nih.gov The exploration of the chemical space around the this compound scaffold could lead to the discovery of novel compounds with interesting biological activities or material properties.

Example of a Diversification Strategy for Library Synthesis:

| Scaffold Position | Reaction Type | Example Reagents | Resulting Functional Group |

| C2-Cl | Nucleophilic Aromatic Substitution | R-NH2, R-OH, R-SH | -NHR, -OR, -SR |

| C4-COCH3 (Carbonyl) | Reduction | NaBH4 | -CH(OH)CH3 |

| C4-COCH3 (Carbonyl) | Reductive Amination | R-NH2, NaBH3CN | -CH(NHR)CH3 |

| C4-COCH3 (Methyl) | Halogenation | NBS | -COCH2Br |

This systematic approach allows for the creation of a grid of related but distinct molecules, enabling the efficient exploration of structure-activity relationships.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The structural framework of 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone is particularly well-suited for the synthesis of fused heterocyclic systems. The reactivity of the chloro and acetyl groups can be exploited to build additional rings onto the pyridine (B92270) core, leading to novel polycyclic structures with potential applications in medicinal chemistry and materials science.

The synthesis of pyridine-fused systems, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, often utilizes precursors containing a 2-chloropyridine (B119429) moiety. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the adjacent functional groups can participate in cyclization reactions.

For instance, the acetyl group in this compound can be readily converted into other functional groups, such as a nitrile or a β-ketoester, which can then undergo intramolecular cyclization. A common strategy involves the Gewald reaction for the synthesis of thieno[2,3-b]pyridines. In a hypothetical application, the acetyl group could be first transformed into a more reactive intermediate which then reacts with elemental sulfur and an active methylene (B1212753) compound to form the fused thiophene (B33073) ring.

Similarly, the synthesis of furo[2,3-b]pyridines can be envisioned through intramolecular cyclization reactions involving the chloro and a suitably modified acetyl group. For example, the acetyl group could be elaborated to introduce a nucleophilic oxygen atom that can displace the chlorine at the 2-position of the pyridine ring.

Table 1: Examples of Pyridine-Fused Systems Synthesized from Analogous Precursors

| Fused System | Precursor Type | Key Reaction |

| Thieno[2,3-b]pyridine | 2-Chloro-3-cyanopyridine | Gewald Reaction |

| Furo[2,3-b]pyridine | 2-Chloropyridine with ortho-hydroxyl group | Intramolecular Williamson Ether Synthesis |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyanopyridine | Condensation with formamide |

Beyond simple fused systems, this compound can serve as a scaffold for the construction of more complex, multi-heterocyclic architectures. The sequential functionalization of its reactive sites allows for the stepwise assembly of multiple heterocyclic rings.

For example, the chlorine atom can be displaced by a nucleophile that carries another heterocyclic moiety. Subsequently, the acetyl group can be used as a handle to build another fused ring system. This modular approach enables the synthesis of a wide variety of complex structures from a single starting material. Research on the synthesis of novel pyridine and fused pyridine derivatives has demonstrated the conversion of chloropyridine precursors into various heterocyclic systems, including isoquinolines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines nih.govdocumentsdelivered.comnih.gov.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The acetyl group in this compound makes it a suitable candidate for participation in several important MCRs.

One such reaction is the Hantzsch dihydropyridine (B1217469) synthesis, which is a pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) mdpi.com. While the acetyl group is not a β-keto ester, it can be readily converted into one, or used in modified Hantzsch-type reactions. This would allow for the synthesis of highly substituted dihydropyridine derivatives, which are important pharmacophores.

Another potential application is in the Ugi four-component reaction, which involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide mdpi.com. The acetyl group of this compound could serve as the ketone component in this reaction, leading to the formation of complex peptide-like molecules containing a substituted pyridine moiety.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Name | Reactant Type from Compound | Product Type |

| Hantzsch Reaction | β-keto ester (derived from acetyl group) | Dihydropyridine |

| Ugi Reaction | Ketone (acetyl group) | Bis-amide |

| Biginelli Reaction | Ketone (acetyl group) | Dihydropyrimidinone |

Precursor in Stereoselective Synthesis (if applicable to chiral derivatives)

While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral molecules. The development of methods for the catalytic enantioselective synthesis of chiral pyridines is an active area of research due to their importance in medicinal chemistry researchgate.netnih.gov.

For instance, the acetyl group could be reduced to a secondary alcohol, creating a chiral center. Subsequent stereoselective reactions could then be performed on this chiral intermediate. Alternatively, the pyridine ring itself can be involved in asymmetric transformations. The dearomatization of pyridine derivatives is a known strategy to introduce chirality mdpi.com.

The synthesis of chiral ligands for asymmetric catalysis is another area where derivatives of this compound could be employed. For example, chiral bipyridine ligands are widely used in transition-metal-catalyzed asymmetric reactions rsc.orgacs.org.

Application in the Synthesis of Functional Organic Materials (e.g., Ligand Precursors)

The 2-chloropyridine moiety of this compound is a valuable precursor for the synthesis of bipyridine ligands. These ligands are of great interest in coordination chemistry and materials science due to their ability to form stable complexes with a variety of metal ions.

The chlorine atom can be readily displaced in cross-coupling reactions, such as the Suzuki or Stille coupling, with a pyridineboronic acid or a pyridylstannane, respectively, to form a bipyridine linkage. The resulting bipyridine ligand would be highly functionalized with a methoxy (B1213986) and an acetyl group, which could be further modified to tune the electronic and steric properties of the ligand and its metal complexes. Such functional materials have applications in areas like catalysis, sensing, and organic light-emitting diodes (OLEDs). The synthesis of 2-chloropyridine derivatives with an attached 1,3,4-oxadiazole (B1194373) moiety has been explored for potential antitumor applications nih.gov.

Computational and Theoretical Investigations

Electronic Structure Analysis of 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods allow for a detailed examination of how electrons are distributed within the molecule and their corresponding energy levels.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. A large gap, on the other hand, indicates high stability and low reactivity. For this compound, a calculation of the HOMO-LUMO gap would provide a quantitative measure of its chemical stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| LUMO | Data not available |

| HOMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data exists for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge (electron-deficient) while others will have a partial negative charge (electron-rich). This charge distribution can be calculated and visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. An MEP map for this compound would be instrumental in identifying the reactive sites for both electrophilic and nucleophilic reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements of atoms, known as conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating key bonds and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes at a given temperature. This can reveal the flexibility of the molecule and the accessibility of different conformations, which can be crucial for its biological activity or chemical reactivity. For this compound, such studies would clarify its preferred three-dimensional shape and how it might change in different environments.

Density Functional Theory (DFT) Studies for Predicting Reactivity and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. DFT has proven to be a reliable and computationally efficient method for predicting a wide range of molecular properties, including reactivity indices and spectroscopic data.

Vibrational Spectroscopy Predictions (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying functional groups in a molecule by probing its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes can be determined.

A theoretical vibrational spectrum for this compound would show characteristic peaks corresponding to the stretching and bending of its various bonds (e.g., C=O, C-Cl, C-O, C-N, C-H). Comparing the predicted spectrum with an experimental one can aid in the definitive assignment of the observed vibrational bands and confirm the molecule's structure.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | Data not available |

| C-Cl stretch | Data not available |

| Aromatic C-N stretch | Data not available |

| Methoxy (B1213986) C-O stretch | Data not available |

Note: This table is for illustrative purposes only. No published data exists for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) for a given molecule.

Theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would provide the chemical shifts for each unique proton and carbon atom in the molecule. This information is invaluable for assigning the signals in an experimental NMR spectrum, which can sometimes be ambiguous, especially for complex molecules.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | Data not available |

| Pyridine (B92270) C2 (C-Cl) | Data not available |

| Pyridine C3 | Data not available |

| Pyridine C4 | Data not available |

| Pyridine C5 (C-OCH₃) | Data not available |

| Pyridine C6 | Data not available |

| Acetyl CH₃ | Data not available |

| Methoxy CH₃ | Data not available |

Note: This table is for illustrative purposes only. No published data exists for this compound.

Quantum Chemical Calculations of Reaction Pathways and Transition States

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to investigate the reaction mechanisms involving this compound. Consequently, information regarding the transition state geometries, activation energies, and thermodynamic profiles of potential reactions involving this compound is not present in the scientific literature.

Molecular Docking Studies (focused on chemical interactions, not biological activity)

No molecular docking studies have been published that specifically analyze the non-covalent chemical interactions of this compound with other molecules or surfaces. As a result, there is no data to report on its binding modes, interaction energies, or the specific types of chemical bonds (e.g., hydrogen bonds, van der Waals forces) it may form in a modeled environment, independent of a biological target.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While one-dimensional NMR and basic mass spectrometry can provide initial identification, advanced spectroscopic methods are required for complete structural confirmation, especially for complex or novel substituted pyridines. nih.govsiftdesk.orgresearchgate.net These techniques offer deeper insights into the molecule's connectivity, elemental composition, and three-dimensional arrangement in the solid state.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by resolving overlapping signals and establishing correlations between different nuclei. emerypharma.com For 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone, a suite of 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the substitution pattern on the pyridine (B92270) ring. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the target molecule, a COSY spectrum would be expected to show a correlation between the methyl protons of the ethanone (B97240) group and the proton on the adjacent carbon (if present, though in this case, it is a carbonyl carbon). More importantly, it would reveal couplings between the aromatic protons on the pyridine ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal for the methoxy (B1213986) group would show a direct correlation to the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the ethanone's methyl protons to the carbonyl carbon and the C4 carbon of the pyridine ring. Similarly, correlations from the methoxy protons to the C5 carbon would confirm the position of this substituent.

| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected Key HMBC Correlations (Carbon) |

|---|---|---|---|

| H3 (Pyridine Ring) | - | C3 | C2, C4, C5 |

| H6 (Pyridine Ring) | - | C6 | C2, C5 |

| -OCH₃ Protons | - | -OCH₃ Carbon | C5 |

| -C(O)CH₃ Protons | - | -CH₃ Carbon | C=O, C4 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₈H₈ClNO₂), the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental m/z value that matches this theoretical mass, thereby confirming the elemental composition. Furthermore, the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The HRMS data would show two major peaks for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺, separated by approximately 2 Da, with relative intensities of about 3:1, providing definitive evidence for the presence of a single chlorine atom.

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Expected Relative Abundance |

|---|---|---|---|

| [C₈H₈ClNO₂ + H]⁺ | ³⁵Cl | 186.0316 | 100% |

| ³⁷Cl | 188.0287 | ~32% |

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. iucr.org

The resulting crystal structure would confirm the planarity of the pyridine ring and the relative orientations of the chloro, methoxy, and ethanone substituents. wikipedia.orgnih.gov Additionally, it would reveal information about the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the bulk properties of the material. iucr.org This technique offers an unambiguous confirmation of the compound's constitution and conformation in the solid state. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. sielc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. ptfarm.pl A robust reverse-phase HPLC (RP-HPLC) method would be developed for routine analysis of this compound. researchgate.netrjptonline.org

Method development would involve optimizing several parameters to achieve good separation and peak shape. researchgate.netnih.govpensoft.net A typical method would utilize a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of all components. Detection is typically achieved using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly, for instance, around 254 nm. acs.org The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC-MS analysis, potentially without the need for derivatization. mdpi.com

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes them and fragments them in a reproducible manner. The resulting mass spectrum is a unique fingerprint for the compound, allowing for its identification by comparison to spectral libraries or through manual interpretation. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group (•CH₃) from the ethanone or methoxy group, or the loss of the acetyl group (•COCH₃). This technique is highly sensitive and can be used to detect and identify trace-level impurities that are also volatile.

Hyphenated Techniques for Complex Mixture Analysis

The characterization and quantification of "this compound" within complex matrices, such as in reaction mixtures, environmental samples, or biological systems, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a sensitive detection method, are indispensable for resolving the analyte from other components and providing definitive structural information and accurate quantification. The most powerful and commonly employed hyphenated techniques for such purposes are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a cornerstone for the analysis of non-volatile and thermally labile compounds like "this compound". This technique combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometric detection.

A typical LC-MS/MS method for the quantification of a chloro-methoxy pyridine derivative, which can be adapted for "this compound," would involve a reversed-phase HPLC separation. nih.govresearchgate.net A C18 column is commonly employed, with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). nih.govresearchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from impurities and other matrix components.

Following chromatographic separation, the analyte enters the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecules ([M+H]⁺) with minimal fragmentation, which is ideal for determining the molecular weight of the analyte. For "this compound" (molecular weight approximately 185.6 g/mol ), the parent ion would be observed at an m/z corresponding to its protonated form.

For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed. The parent ion is selected and subjected to collision-induced dissociation (CID), generating characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification even at trace levels.

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Substituted Pyridine Derivative

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 50 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Linear gradient from 20% to 80% B over 10 min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z of [M+H]⁺ of the target compound |

| Product Ions (Q3) | Specific fragment ions of the target compound |

| Collision Energy | Optimized for maximum fragment ion intensity |

This table presents a hypothetical but typical set of parameters for the analysis of a substituted pyridine derivative, adaptable for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful alternative for separation and identification. "this compound," being an acetophenone (B1666503) derivative, is amenable to GC-MS analysis. In this technique, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI).

Electron ionization is a high-energy process that causes extensive fragmentation of the molecule. libretexts.org This fragmentation pattern serves as a chemical "fingerprint" and can be used for structural elucidation and identification by comparing the obtained spectrum with a reference library. libretexts.org

For "this compound," the mass spectrum would be expected to show a molecular ion peak, although its intensity may be low due to fragmentation. Key fragment ions would likely arise from the cleavage of the acetyl group and fragmentation of the pyridine ring. The analysis of substituted acetophenones by GC-MS often reveals characteristic fragmentation pathways that can be used for identification. scirp.org

Table 2: Predicted Key Fragment Ions in the GC-MS (EI) Spectrum of "this compound"

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure |

| 185/187 | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |

| 170/172 | [M - CH₃]⁺ (Loss of a methyl group) |

| 142/144 | [M - COCH₃]⁺ (Loss of the acetyl group) |

| 114 | Fragment from the cleavage of the substituted pyridine ring |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

This table presents predicted fragment ions based on the structure of "this compound" and known fragmentation patterns of similar compounds. The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

The combination of retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high level of confidence in the identification of "this compound" in a complex mixture.

Future Research Directions and Perspectives

Exploration of Novel, Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone is a critical starting point for future research. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste.

Green Chemistry Approaches

Future synthetic strategies should align with the principles of green chemistry, focusing on reducing environmental impact. One-pot multicomponent reactions, for instance, offer an atom-economical approach to constructing polysubstituted pyridines. nih.govrsc.org The use of microwave irradiation could also be explored to accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.govacs.org Furthermore, employing greener solvents, such as water or bio-derived solvents, and developing catalyst-free reaction conditions would significantly enhance the sustainability of its synthesis. rsc.org The use of inexpensive and environmentally friendly catalysts, like iron, for pyridine (B92270) ring formation represents another promising avenue. rsc.org

Development of New Catalytic Transformations Involving the Compound

The functional groups present in this compound, namely the chloro, methoxy (B1213986), and acetyl groups, provide multiple handles for subsequent catalytic transformations, opening up avenues for creating a diverse range of derivatives.

The chlorine atom at the 2-position is a prime site for catalytic cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling with alkyl bromides could be a viable method for introducing alkyl substituents. nih.gov Similarly, cobalt-catalyzed cross-coupling with Grignard reagents offers another pathway for C-C bond formation. oup.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established for chloropyridines and could be adapted to introduce aryl or vinyl groups, although the presence of the adjacent nitrogen can sometimes pose challenges. researchgate.netrsc.org

The acetyl group can also be a site for catalytic modifications. For instance, catalytic hydrogenation could yield the corresponding alcohol, which could then be used in further synthetic elaborations.

Advanced Material Science Applications of this compound Derivatives

While direct applications of this compound in material science are not yet documented, its derivatives hold potential in this area. Pyridine-containing compounds are known to be useful in the development of organic functional materials. innovations-report.com The coordination chemistry of pyridyl ketones, particularly di-2-pyridyl ketone, has been extensively studied, revealing their ability to form complexes with interesting magnetic and structural properties. researchgate.net Derivatives of the target compound could be designed to act as ligands for metal complexes with applications in areas such as molecular magnetism or as building blocks for coordination polymers.

Interdisciplinary Research Opportunities in Chemical Sciences

The structural motifs present in this compound suggest several opportunities for interdisciplinary research. The pyridine core is a common scaffold in medicinal chemistry and agrochemicals. innovations-report.com Future research could involve collaborations with biochemists and pharmacologists to explore the biological activity of derivatives of this compound. The synthesis of novel derivatives through the catalytic methods mentioned above could generate libraries of compounds for screening against various biological targets. The field of chemical biology could also benefit from the development of new functionalized pyridines for use as probes or imaging agents.

Remaining Challenges and Open Questions in the Chemistry of the Compound

Significant challenges and open questions remain in the chemistry of this compound, primarily due to the limited research focused on this specific molecule.

Another open question is the reactivity of the different functional groups under various reaction conditions. Understanding the interplay between the chloro, methoxy, and acetyl groups is crucial for designing selective transformations. For example, the electron-donating methoxy group and the electron-withdrawing chloro and acetyl groups will influence the reactivity of the pyridine ring in electrophilic and nucleophilic substitution reactions.

Finally, the potential applications of this compound and its derivatives are largely unexplored. A systematic investigation into its properties and the properties of its derivatives is needed to identify promising areas for future research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.